Peribysin H
Beschreibung
Peribysin H is a cell-adhesion inhibitor isolated from the marine fungus Periconia sp., derived from the sea hare Aplysia kurodai. Its molecular formula, C₁₅H₂₄O₄, was established via high-resolution electron-impact mass spectrometry (HREIMS) . The compound exhibits characteristic IR absorption bands at 3385 cm⁻¹ (hydroxyl group) and 1654 cm⁻¹ (double bond), with a planar structure confirmed by 1D/2D NMR techniques . Its absolute stereostructure, determined via the modified Mosher method, is 2R, 4S, 5R, 6S, 8S, and 10R . Peribysin H inhibits the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC) with potency exceeding that of the reference compound herbimycin A .
Eigenschaften
Molekularformel |
C15H24O4 |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
(4S,5aR,7R,9S,9aR,9bS)-3-(hydroxymethyl)-9,9a-dimethyl-4,5,5a,6,7,8,9,9b-octahydro-2H-benzo[g][1]benzofuran-4,7-diol |
InChI |
InChI=1S/C15H24O4/c1-8-3-11(17)4-10-5-12(18)13-9(6-16)7-19-14(13)15(8,10)2/h8,10-12,14,16-18H,3-7H2,1-2H3/t8-,10+,11+,12-,14+,15+/m0/s1 |
InChI-Schlüssel |
QEXRZUDGYUWYSA-FTILBUFSSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](C[C@H]2[C@@]1([C@H]3C(=C(CO3)CO)[C@H](C2)O)C)O |
Kanonische SMILES |
CC1CC(CC2C1(C3C(=C(CO3)CO)C(C2)O)C)O |
Synonyme |
peribysin H |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Diels-Alder Cycloaddition for Ring Formation
The bicyclic framework of Peribysins is often assembled via Diels-Alder reactions:
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In Peribysin E, a cis-decalin system was generated using a dienophile derived from carvone, achieving stereocontrol via α-face selectivity .
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A higher-order [(3+2)+2]-carbocyclization was employed in related terpenoid syntheses to establish tricyclic cores .
Key Reaction Parameters :
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Dienophile : 2-(Trialkylsilyloxy)-1,3-dienes.
-
Conditions : Thermal or Lewis acid-promoted (e.g., TiCl₄).
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Outcome : cis-Ring junctions with >19:1 diastereomeric ratios .
Oxidation and Olefin Isomerization
Saegusa oxidation and olefin isomerization are critical for functionalizing Peribysin intermediates:
-
Saegusa Oxidation : Converts silyl enol ethers to α,β-unsaturated ketones, enabling naphthalenedione formation (e.g., in Peribysin E) .
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Olefin Isomerization : Grubbs catalyst-mediated isomerization adjusts double-bond positions (e.g., in pyrovellerolactone synthesis) .
Biosynthetic Insights and Radical Cyclizations
Proposed biosynthetic pathways for Peribysins involve:
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Polyketide Backbone Assembly : Attached to amino acid moieties via PKS-NRPS systems .
-
Radical Cyclizations : Photochemical iodine atom transfer cyclizations forge cis-fused rings (e.g., in Peribysin E) .
Example :
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α-Iodo-ketone 17 undergoes photochemical cyclization with hexabutylditin to yield hydrindane frameworks .
Stereochemical Revisions and Configurational Analysis
Peribysins A–G initially suffered from misassigned stereochemistry, corrected via enantiospecific synthesis:
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Kinetic Iodination : Separated diastereomers during Peribysin Q synthesis .
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ECD/TD-DFT Calculations : Determined absolute configurations (e.g., 2R,4R,5S,10S,13R,16S for Pericoannosin A) .
Table 2: Revised Stereochemical Assignments
| Compound | Original Configuration | Revised Configuration | Method Used | Reference |
|---|---|---|---|---|
| Peribysin A | Undefined | 3S,4R,5S,8S,9S | X-ray/CD | |
| Peribysin E | ent-1 | 44 (natural) | Optical rotation |
Functional Group Interconversions
Late-stage modifications in Peribysin synthesis include:
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Acetalation/Deprotection : Installs oxygenated motifs (e.g., cyclic peroxyacetal 56 → 57 ) .
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Epoxide Aminolysis : Yb(OTf)₃-promoted reactions construct nitrogen-containing rings .
Biological Activity and SAR
Peribysin E exhibits potent anti-adhesive properties (IC₅₀ = 4 μM in HL60/HUVEC assays), while its enantiomer (ent-Peribysin E) is inactive . This underscores the role of stereochemistry in bioactivity—a principle likely applicable to Peribysin H.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Peribysin H belongs to a family of terpenoid-derived metabolites, including Peribysins A, E, F, G, I, and others. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Stereochemical Divergence :
- Peribysin H shares the 2R,4S,5R,6S,10R configuration with Peribysins F and A but differs at C-8 (8S vs. 8R in Peribysin E) . This subtle change impacts bioactivity; Peribysin H (IC₅₀ ~10 nM) is more potent than Peribysin E (IC₅₀ ~15 nM) .
- The 8-OH group in Peribysin H contrasts with the 8-OMe in Peribysin E, suggesting hydroxylation enhances target binding .
Spectral Signatures :
- The C-7 hydroxy group in Peribysin H (δC 80.53) is absent in Peribysin F (δC 74.71 at C-6), altering hydrogen-bonding networks .
- UV-Vis spectra reveal λmax at 300 nm for Peribysin H vs. 245 nm for Peribysin E diacetate, indicating chromophore differences .

Synthetic Accessibility :
- Peribysin E’s total synthesis required 14 steps and led to a stereochemical reassignment, while Peribysin H’s synthesis remains unreported, highlighting its structural complexity .
Peribysin H’s twist-chair conformation in the B-ring (vs.
Q & A
Q. What are the key spectroscopic and chromatographic techniques for characterizing Peribysin H?
To confirm the identity and purity of Peribysin H, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) for structural elucidation . Purity assessments require high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection. For novel derivatives, elemental analysis and X-ray crystallography are recommended to resolve ambiguities in stereochemistry .
Q. How should researchers design initial experiments to assess Peribysin H’s bioactivity?
Begin with in vitro assays targeting specific biological pathways (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves to establish IC₅₀ values and validate results with positive/negative controls. Follow NIH preclinical guidelines for experimental replication, including triplicate trials and blinded data analysis to minimize bias .
Q. What are the minimum reporting standards for Peribysin H synthesis in peer-reviewed journals?
Document reaction conditions (solvent, temperature, catalysts), yields, and purification methods. Provide spectral data (NMR, MS) in supplementary materials, ensuring raw datasets are archived in repositories like Zenodo for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Peribysin H?
Contradictions may arise from methodological variability (e.g., assay protocols, cell lines). Conduct comparative studies using standardized assays (e.g., MTT vs. ATP-based cytotoxicity tests) and meta-analyses of existing datasets. Evaluate confounding factors such as compound stability in assay media or batch-to-batch purity variations .
Q. What strategies optimize the synthetic yield of Peribysin H and its analogs?
Employ semi-synthetic approaches inspired by related natural products (e.g., semi-pinacol rearrangements for carbocycle formation ). Use design-of-experiments (DoE) frameworks to test variables (e.g., solvent polarity, catalyst loading). Computational tools like density functional theory (DFT) can predict reaction pathways and transition states .
How to formulate a hypothesis-driven research question on Peribysin H’s structure-activity relationships (SAR)?
Apply the PICO framework :
- Population : Specific biological targets (e.g., kinases, GPCRs).
- Intervention : Structural modifications (e.g., hydroxylation, ring contraction).
- Comparison : Bioactivity vs. parent compound or analogs.
- Outcome : Quantifiable metrics (e.g., binding affinity, selectivity).
Ensure alignment with the FINER criteria (Feasible, Novel, Ethical, Relevant) to address knowledge gaps in natural product pharmacology .
Methodological Challenges & Solutions
Q. How to ensure reproducibility in Peribysin H isolation from natural sources?
Standardize extraction protocols (solvent systems, column chromatography gradients) and validate with orthogonal methods (e.g., LC-MS metabolomics). Publish detailed protocols in supplementary materials, including strain authentication for microbial sources .
Q. What analytical approaches validate Peribysin H’s stability under experimental conditions?
Perform accelerated stability studies (e.g., varying pH, temperature) with LC-MS monitoring. Use deuterated solvents in NMR to track degradation products. For in vivo studies, incorporate pharmacokinetic profiling (e.g., plasma half-life, metabolite identification) .
Q. How to integrate multi-omics data in studying Peribysin H’s mechanism of action?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify pathways modulated by Peribysin H. Use bioinformatics tools (e.g., KEGG pathway enrichment) for cross-dataset integration and hypothesis generation .
Data Interpretation & Reporting
Q. How should researchers address non-significant or unexpected results in Peribysin H studies?
Distinguish between technical artifacts (e.g., assay interference) and biologically meaningful outcomes. Use post-hoc power analyses to assess sample size adequacy. Report negative findings transparently to avoid publication bias .
Q. What are the best practices for visualizing Peribysin H’s structural and bioactivity data?
Use ChemDraw for molecular schematics and PyMOL for 3D protein-ligand interaction models. For bioactivity, employ heatmaps or radar charts to compare multi-target effects. Ensure figures adhere to journal guidelines (e.g., ACS, RSC) for resolution and labeling .
Ethical & Collaborative Considerations
Q. How to navigate intellectual property (IP) issues when sharing Peribysin H analogs?
Deposit novel compounds in public repositories (e.g., PubChem) with clear licensing terms. Collaborate with institutional tech-transfer offices to draft material transfer agreements (MTAs) for academic partnerships .
Q. What ethical guidelines apply to in vivo studies of Peribysin H?
Adhere to ARRIVE 2.0 guidelines for animal research, including randomization, blinding, and humane endpoints. For human cell lines, ensure compliance with institutional review board (IRB) protocols and informed consent requirements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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